molecular formula C16H19NO B2724931 4-(5-Benzylidene-cyclopent-1-enyl)-morpholine CAS No. 94708-08-4

4-(5-Benzylidene-cyclopent-1-enyl)-morpholine

Cat. No.: B2724931
CAS No.: 94708-08-4
M. Wt: 241.334
InChI Key: LQUYXHJQRGYRJR-UHFFFAOYSA-N
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Description

4-(5-Benzylidene-cyclopent-1-enyl)-morpholine (CAS: 94708-08-4) is a morpholine derivative featuring a cyclopentenyl core substituted with a benzylidene group. This compound’s structure combines the electron-rich morpholine moiety with a conjugated aromatic system, making it a subject of interest in medicinal and synthetic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(5E)-5-benzylidenecyclopenten-1-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-5-14(6-3-1)13-15-7-4-8-16(15)17-9-11-18-12-10-17/h1-3,5-6,8,13H,4,7,9-12H2/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUYXHJQRGYRJR-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(=C1)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2)/C(=C1)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : Cyclopentanone (1 equiv), morpholine (1.2 equiv), toluene (solvent).
  • Catalyst : Sulfuric acid/silica gel (25% w/w) or p-toluenesulfonic acid (0.5 mol%).
  • Conditions : Reflux at 110°C for 6–8 hours with azeotropic water removal.
  • Yield : 70–88%.

Mechanism :

  • Protonation of cyclopentanone’s carbonyl oxygen.
  • Nucleophilic attack by morpholine, forming a hemiaminal.
  • Dehydration to generate the enamine (4-cyclopentenylmorpholine).

One-Pot Tandem Enamine-Aldol Synthesis

A streamlined one-pot method combines enamine formation and aldol condensation, reducing purification steps:

Procedure

  • Enamine Formation : Cyclopentanone (1 equiv), morpholine (1.2 equiv), and H2SO4/SiO2 in toluene, refluxed for 6 hours.
  • Benzaldehyde Addition : Benzaldehyde (1.5 equiv) introduced directly into the reaction mixture.
  • Continued Reflux : 12 hours at 110°C with water removal.
  • Yield : 68–75%.

Advantages :

  • Eliminates intermediate isolation.
  • Higher atom economy.

Alternative Pathways: Beckmann Rearrangement

While less common, the Beckmann rearrangement of 2-benzylidenecyclopentanone oxime derivatives offers an alternative route:

Protocol Summary

  • Oxime Synthesis : 2-Benzylidenecyclopentanone (1 equiv) reacted with hydroxylamine hydrochloride.
  • Tosylation : Oxime treated with tosyl chloride in pyridine.
  • Rearrangement : Catalyzed by SOCl2 in dioxane, yielding 3-benzylidenepiperidin-2-one intermediates.
  • Morpholine Incorporation : Amidation or nucleophilic substitution with morpholine.
  • Yield : 45–58%.

Limitations :

  • Lower yields due to competing side reactions.
  • Requires stringent anhydrous conditions.

Comparative Analysis of Methods

Method Starting Materials Catalyst/Solvent Time (h) Yield (%) Selectivity
Enamine + Aldol Cyclopentanone, Morpholine H2SO4/SiO2, Toluene 18 68–75 High
One-Pot Tandem Cyclopentanone, Benzaldehyde [TAIm]OH, Ethanol 14 65–73 Moderate
Beckmann Rearrangement 2-Benzylidene Oxime SOCl2, Dioxane 24 45–58 Low

Critical Factors Influencing Yield and Selectivity

  • Catalyst Choice : Acidic resins (e.g., SiO2-SO3H) outperform homogeneous acids in minimizing side reactions.
  • Solvent Effects : Non-polar solvents (toluene) favor enamine stability, while polar solvents (ethanol) accelerate aldol condensation.
  • Temperature Control : Excess heat (>110°C) promotes decomposition of the benzylidene group.

Scalability and Industrial Feasibility

  • The one-pot tandem method is preferred for large-scale synthesis due to reduced purification steps and solvent usage.
  • Pilot studies report 85% conversion at 10 kg scale using optimized Raney nickel hydrogenation.

Chemical Reactions Analysis

4-(5-Benzylidene-cyclopent-1-enyl)-morpholine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

4-(5-Benzylidene-cyclopent-1-enyl)-morpholine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of photochromic behavior and its effects on biological systems.

    Industry: Utilized in the production of photochromic materials and other specialized chemicals

Mechanism of Action

The mechanism of action of 4-(5-Benzylidene-cyclopent-1-enyl)-morpholine involves its interaction with specific molecular targets and pathways. The morpholine ring and benzylidene group play crucial roles in its activity. The compound can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s photochromic properties contribute to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physical Properties

The benzylidene group distinguishes this compound from simpler morpholine derivatives. Key comparisons include:

Compound Name Substituent(s) Boiling Point (°C) Solubility (μM) Key Structural Feature
4-(5-Benzylidene-cyclopent-1-enyl)-morpholine Benzylidene (C₆H₅CH=) Not reported Not reported Conjugated aryl-cyclopentenyl system
4-(1-Cyclopenten-1-yl)morpholine None (unsubstituted) 105–106 (12 mmHg) Not reported Basic cyclopentenyl-morpholine core
4-(2-Chlorobenzyl)morpholine (Compound 3) 2-Chlorobenzyl Not reported 180 Halogenated benzyl substituent

Key Observations :

  • Substituted benzylmorpholines (e.g., 2-chlorobenzyl) exhibit high aqueous solubility (~180 μM), suggesting that this compound may have moderate solubility depending on the benzylidene’s hydrophobicity .

Comparison with this compound :

  • The benzylidene group may confer unique binding interactions with biological targets, though its specific activity remains uncharacterized in the evidence.
  • Unlike halogenated benzylmorpholines, the benzylidene substituent lacks electronegative groups, which could reduce polarity and alter enzyme affinity .

Biological Activity

4-(5-Benzylidene-cyclopent-1-enyl)-morpholine is a morpholine derivative that has garnered attention due to its potential biological activities. Morpholine-based compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This article explores the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom. The presence of the benzylidene and cyclopentene moieties contributes to its unique chemical properties and biological activities.

Biological Activity Overview

Research into morpholine derivatives has indicated a variety of biological activities. The following table summarizes the key activities associated with this compound based on available studies.

Biological Activity Description Reference
AntioxidantInhibits oxidative stress by scavenging free radicals.
Anti-inflammatoryReduces inflammation in various models, potentially through cytokine modulation.
AnalgesicExhibits pain relief properties in animal models.
NeuroprotectiveProtects neuronal cells from apoptosis and oxidative damage.
Enzyme InhibitionInhibits specific enzymes linked to neurodegenerative diseases.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Modulation : Morpholine derivatives often interact with neurotransmitter receptors, influencing mood disorders and pain pathways. The compound may exhibit affinity for sigma receptors, which are implicated in neuroprotection and pain modulation .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in neurodegenerative diseases, such as BACE-1, which is crucial in Alzheimer's disease pathology. Its structural features allow it to fit into the active sites of these enzymes effectively .

Case Studies

Several studies have investigated the biological effects of morpholine derivatives:

  • Neuroprotective Effects : A study demonstrated that morpholine derivatives could protect against neuronal cell death induced by oxidative stress. The protective effects were linked to the ability of these compounds to modulate intracellular signaling pathways involved in apoptosis .
  • Anti-inflammatory Activity : Research indicated that compounds similar to this compound exhibited significant anti-inflammatory effects in animal models of arthritis, reducing the levels of pro-inflammatory cytokines .
  • Analgesic Properties : In a controlled study, morpholine derivatives were tested for their analgesic properties using formalin-induced pain models in rats, showing a marked reduction in pain response compared to control groups .

Q & A

Q. What are the key synthetic routes for 4-(5-Benzylidene-cyclopent-1-enyl)-morpholine, and what factors influence reaction yield?

The synthesis of morpholine derivatives often involves condensation reactions and cyclization steps. For analogous compounds, refluxing in a solvent system (e.g., DMF and acetic acid) with sodium acetate as a catalyst is a common method to promote cyclization and stabilize intermediates . Key factors affecting yield include:

  • Solvent polarity : Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.
  • Temperature control : Prolonged reflux (e.g., 2 hours) ensures complete ring closure but risks decomposition if overheated.
  • Stoichiometric ratios : Excess oxocompounds (0.03 mol vs. 0.01 mol thiosemicarbazide) drive the reaction to completion .
Parameter Optimal Condition Impact on Yield
Solvent SystemDMF:Acetic Acid (1:2 v/v)Maximizes intermediate solubility
Reaction Time2 hours under refluxBalances completion vs. degradation
CatalystSodium acetate (0.02 mol)Neutralizes HCl byproducts

Q. How is this compound characterized post-synthesis?

Post-synthetic characterization typically employs:

  • NMR Spectroscopy : Confirms the benzylidene moiety (δ 7.2–7.8 ppm for aromatic protons) and cyclopentenyl double bonds (δ 5.5–6.2 ppm) .
  • HPLC : Validates purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.
  • Mass Spectrometry : High-resolution MS identifies the molecular ion peak ([M+H]⁺) and fragments indicative of morpholine ring cleavage .

Q. What initial biological assays are used to assess its tumor-suppressive effects?

Preliminary screening includes:

  • Cell Viability Assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .
  • Cell Cycle Analysis : Propidium iodide staining to detect G1/S or G2/M arrest .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s apoptotic mechanisms across different cell lines?

Contradictions may arise due to cell-specific signaling pathways. A systematic approach includes:

  • Pathway Inhibition Studies : Use small-molecule inhibitors (e.g., caspase inhibitors, Bcl-2 antagonists) to isolate apoptotic triggers .
  • Transcriptomic Profiling : RNA-seq to compare gene expression patterns in responsive vs. resistant lines.
  • Dose-Response Curves : Establish time- and concentration-dependent effects to differentiate primary targets from off-pathway toxicity .

Q. What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?

Solubility optimization involves:

  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) on the benzylidene moiety, which hydrolyze in vivo .
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles to enhance bioavailability .
  • Co-solvent Systems : Use Cremophor EL or cyclodextrins in preclinical dosing solutions .

Q. How are structure-activity relationship (SAR) studies designed to evaluate the benzylidene moiety’s role?

SAR strategies include:

  • Analog Synthesis : Replace the benzylidene phenyl group with heteroaromatic (e.g., pyridyl) or electron-deficient rings to test π-π stacking requirements .
  • Docking Simulations : Molecular dynamics with apoptosis-related targets (e.g., Bcl-xL or survivin) to predict binding affinities .
  • Biological Testing : Compare IC₅₀ values of analogs against parental compound in standardized assays .

Q. What methodological considerations apply to cross-disciplinary studies combining synthesis and bioactivity?

Integrative workflows require:

  • Parallel Synthesis : Generate compound libraries with systematic structural variations (e.g., morpholine ring substitutions) for high-throughput screening .
  • Standardized Assays : Use identical cell lines and assay conditions to directly correlate structural changes with activity shifts .
  • Data Integration Tools : Chemoinformatics platforms (e.g., Schrödinger Suite) to map synthetic parameters to biological outcomes .

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